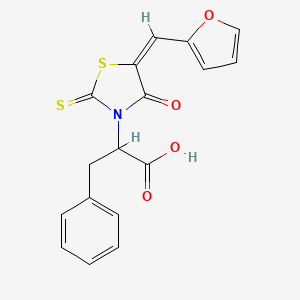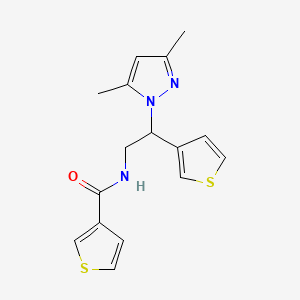![molecular formula C17H19FN6 B2937650 N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897619-49-7](/img/structure/B2937650.png)
N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a complex organic compound. It contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various amines . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a pyrimidine ring and a piperidine ring . The presence of halogen, carboxyl, nitro, or methyl groups on the ring can influence the cytotoxicity of the Piperidine derivatives .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it could potentially be modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It could also react with alkyl chloride/bromide to form N-alkylated products .科学的研究の応用
Anticancer Research
The piperidine nucleus, a component of the compound, is known to play a significant role in anticancer activity. Piperidine derivatives have been utilized in various ways as anticancer agents, showing promise in the inhibition of cancer cell proliferation and metastasis . The specific structure of this compound may interact with certain cancer cell lines, providing a pathway for novel anticancer therapies.
Antiviral Applications
Compounds with a piperidine moiety have been identified as potential antiviral agents. The design and synthesis of derivatives similar to our compound of interest have shown promising results in vitro and in silico studies . This suggests that the compound could be a candidate for the development of new antiviral medications, particularly against viruses that have developed resistance to current drugs.
Antimicrobial and Antifungal Uses
The structural features of the compound indicate potential antimicrobial and antifungal properties. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal effects . This compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of infectious disease treatment.
Analgesic and Anti-inflammatory Properties
Research has shown that piperidine derivatives can act as analgesic and anti-inflammatory agents . The compound could be synthesized and tested for its pain-relieving and inflammation-reducing capabilities, which could lead to new treatments for chronic pain and inflammatory diseases.
Neurodegenerative Disease Research
Given the compound’s structure, it may have applications in the treatment of neurodegenerative diseases. Piperidine-based compounds have been associated with anti-Alzheimer’s and antipsychotic properties . This compound could be valuable in creating drugs that target neurodegenerative pathways, potentially offering relief for conditions such as Alzheimer’s disease.
Cardiovascular Disease Treatment
The piperidine nucleus is also associated with antihypertensive effects, which could be beneficial in treating cardiovascular diseases . The compound could be investigated for its potential to lower blood pressure and reduce the risk of heart attacks and strokes.
将来の方向性
The compound and its derivatives could potentially be explored further for their therapeutic potentials. Given their diverse biological activities, they could be valuable for medical applications . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .
特性
IUPAC Name |
N-(3-fluorophenyl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6/c1-23-15-14(11-19-23)16(24-8-3-2-4-9-24)22-17(21-15)20-13-7-5-6-12(18)10-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZBQBMIQFYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)
![1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2937581.png)
![6-Cyclopropyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937582.png)
![2-(3-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2937583.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2937586.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937587.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)
